![molecular formula C21H22N2O4 B2518053 N-benzyl-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide CAS No. 898411-79-5](/img/structure/B2518053.png)

N-benzyl-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

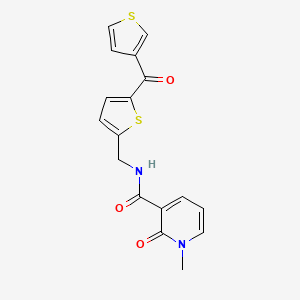

The compound N-benzyl-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide is a synthetic molecule that appears to be related to the class of compounds known as acetamides, which are characterized by the presence of an acetamide group (-CONH2) attached to an aromatic or heteroaromatic system. Although the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in the papers, such as the presence of a benzyl group and an acetamide moiety.

Synthesis Analysis

The synthesis of related N-benzyl acetamide derivatives is described in the first paper, where the authors report the reaction of 4-benzyloxy-3,5-dimethylphenylacetate with substituted benzyl amines to afford N-substituted benzyl acetamides . These compounds are then debenzyled to yield N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides. The synthesis involves a sequence of reactions that include the formation of an amide bond and subsequent debenzylation. This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of N-benzyl acetamide derivatives is characterized by the presence of a benzyl group attached to an acetamide moiety, which is further connected to an aromatic or heteroaromatic ring system. In the second paper, the authors describe the synthesis of N-(benzo[d]thiazol-2-yl) acetamide derivatives with a quinoline linkage . The structural characterization of these compounds was performed using elemental analyses and various spectroscopic techniques, which could similarly be applied to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-benzyl acetamide derivatives typically include amide bond formation, which is a key step in the synthesis of acetamide compounds. The first paper describes the reaction of a phenylacetate ester with substituted benzyl amines to form the amide bond . Additionally, debenzylation reactions are used to remove protecting groups and reveal the desired functional groups. These types of reactions are crucial for the synthesis of complex molecules and could be relevant for the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl acetamide derivatives are influenced by the nature of the substituents attached to the benzyl and acetamide groups. The presence of electron-donating or electron-withdrawing groups can affect the compound's solubility, melting point, and reactivity. While the provided papers do not directly discuss the physical and chemical properties of this compound, similar compounds with benzyl and acetamide functionalities have been synthesized and characterized, suggesting that the compound would exhibit properties consistent with its structural features .

Scientific Research Applications

Synthesis and Antitumor Activity

A study detailed the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity. These compounds, through their structural analogies, hint at the versatile synthetic routes and potent biological activities potentially shared with N-benzyl-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide. The research underscores the importance of molecular docking in understanding the interaction of these compounds with biological targets, such as EGFR-TK and B-RAF kinase, highlighting their therapeutic promise against various cancer cell lines (Al-Suwaidan et al., 2016).

Molecular Probes and Sigma-2 Receptors

Another research initiative explored the binding affinity of novel benzamide analogues, including structures akin to this compound, to sigma-2 receptors. The study's findings on the high affinity of these compounds for sigma-2 receptors contribute to the understanding of their potential as molecular probes in neurological research and drug development, providing a basis for further exploration of related compounds in this context (Xu et al., 2005).

Structural Characterization and Synthesis

Further research has focused on the structural characterization and one-step synthesis of compounds closely related to this compound. These studies provide insights into the chemical properties and synthesis pathways of isoquinoline derivatives, emphasizing the role of methoxy substitution and its effects on molecular structure and intermolecular interactions, as well as potential biological applications (Lu & He, 2012).

Topoisomerase Inhibitors

Investigations into indenoisoquinoline topoisomerase I inhibitors reveal the design and synthesis of derivatives with potent inhibitory activities. By understanding the structure-activity relationships and the interactions of these compounds with DNA and topoisomerase I, researchers can infer the potential therapeutic value of structurally similar compounds like this compound in cancer therapy (Nagarajan et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-benzyl-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-26-13-12-23-11-10-17-18(21(23)25)8-5-9-19(17)27-15-20(24)22-14-16-6-3-2-4-7-16/h2-11H,12-15H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIRZVDRZOZXSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2517970.png)

![3-((4-methyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2517972.png)

![2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2517975.png)

![2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2517977.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2517980.png)

![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2517985.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2517986.png)

![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yloxy]acetate](/img/structure/B2517990.png)

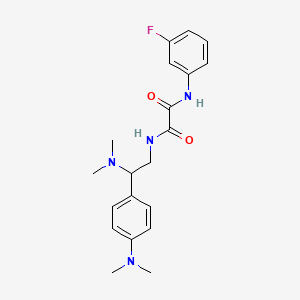

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide](/img/structure/B2517992.png)